molecular formula C11H15IN2O2 B8600739 Tert-butyl 4-iodo-6-methylpyridin-3-ylcarbamate

Tert-butyl 4-iodo-6-methylpyridin-3-ylcarbamate

Cat. No. B8600739
M. Wt: 334.15 g/mol
InChI Key: JVEMMHYICGBXKM-UHFFFAOYSA-N
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Description

Tert-butyl 4-iodo-6-methylpyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C11H15IN2O2 and its molecular weight is 334.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-iodo-6-methylpyridin-3-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-iodo-6-methylpyridin-3-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-iodo-6-methylpyridin-3-ylcarbamate

Molecular Formula

C11H15IN2O2

Molecular Weight

334.15 g/mol

IUPAC Name

tert-butyl N-(4-iodo-6-methylpyridin-3-yl)carbamate

InChI

InChI=1S/C11H15IN2O2/c1-7-5-8(12)9(6-13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15)

InChI Key

JVEMMHYICGBXKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)NC(=O)OC(C)(C)C)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 6-methylpyridin-3-ylcarbamate (9 g, 43.2 mmol) in diethyl ether (150 mL) was added TMEDA (5.27 g, 6.85 mL, 45.4 mmol) and the solution was cooled down to −75° C. n-Butyl lithium (1.6 M solution in hexane, 72.1 mL, 115 mmol) was added dropwise over 20 minutes. The orange suspension was stirred for 1.25 hours at temperatures between −14 to −25° C. After cooling down to −75° C. a solution of iodine (16.8 g, 66.1 mmol) in diethyl ether (150 mL) was added dropwise over 45 minutes below −68° C. The resulting mixture was stirred at −75° C. for 30 minutes before stirring in an ice bath for 1.75 hours. The reaction mixture was poured on 10% aqueous Na2S2O3 solution (300 mL) and EtOAc (200 mL) and the layers were separated. The aqueous layer was extracted twice with EtOAc (100 mL). The organic layers were washed with 10% aqueous Na2S2O3 solution (100 mL) and brine (100 mL), dried over MgSO4, filtered, treated with silica gel (30 g) and evaporated. The compound was purified by silica gel chromatography on a 330 g column using a MPLC system eluting with a gradient of n-heptane:EtOAc (100:0 to 50:50). The impure fractions were combined, purified by silica gel chromatography on a 120 g column using an MPLC (Flasmaster) system eluting with a gradient of n-heptane:EtOAc (100:0 to 50:50). The product containing fractions were combined and evaporated until a suspension formed, which was filtered and washed with n-heptane. Colorless solid (2.84 g; 19%). MS (ESI): m/z=335.1 [M+H]+.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
6.85 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
72.1 mL
Type
reactant
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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